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SHANGHAI, China – November 21, 2025 – In the rapidly evolving landscape of non-small cell

lung cancer (NSCLC) therapeutics, a new bispecific antibody, SSGJ-707, has emerged as a

promising contender, challenging the established efficacy of standard-of-care treatments like

Pembrolizumab. This guide provides a comprehensive cross-validation of SSGJ-707's

performance against Pembrolizumab, incorporating the latest clinical trial data, detailed

experimental methodologies, and visual representations of their mechanisms of action to inform

researchers, scientists, and drug development professionals.

Executive Summary
SSGJ-707, a recombinant humanized bispecific antibody, simultaneously targets Programmed

Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF). This dual-action mechanism

is designed to both reinvigorate the patient's anti-tumor immune response and inhibit tumor

angiogenesis. Pembrolizumab, a cornerstone of current NSCLC treatment, is a monoclonal

antibody that targets the PD-1 receptor, effectively releasing the brakes on the immune system

to attack cancer cells. This guide will delve into a detailed comparison of their clinical efficacy,

safety profiles, and the signaling pathways they modulate.
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The following tables summarize the key efficacy and safety data from recent clinical trials of

SSGJ-707 and Pembrolizumab in patients with advanced NSCLC.

Table 1: Efficacy of SSGJ-707 (Monotherapy) in Treatment-Naive Advanced NSCLC

Dosage
Overall Response
Rate (ORR)

Disease Control
Rate (DCR)

Patient Subgroup

5mg/kg Q3W 29.6% 85.2% N/A

10mg/kg Q3W 61.8% 97.1% Overall

54.5% N/A Non-squamous

75% N/A Squamous

57% N/A PD-L1 TPS 1%-49%

69% N/A PD-L1 TPS ≥50%

72% (in patients with

at least two efficacy

evaluations)

100% N/A

20mg/kg Q3W 54.5% 90.9% N/A

30mg/kg Q3W 25% 75% N/A

Data from NCT06361927 as of Jan 10, 2025.[1][2][3][4]

Table 2: Efficacy of SSGJ-707 in Combination with Chemotherapy in First-Line Advanced

NSCLC

Patient Cohort Overall Response Rate (ORR)

Non-squamous 58.6%

Squamous (with paclitaxel) 37.5%

Squamous (with nab-paclitaxel) 69.2%
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Data from NCT06412471 as of July 4, 2025.[5]

Table 3: Efficacy of Pembrolizumab (Monotherapy) in Advanced NSCLC

Patient Population
Overall Response Rate
(ORR)

Additional Details

High PD-L1 Expression

(KEYNOTE-001)
45.2% Phase I trial

Overall Population

(KEYNOTE-001)
19.4% Phase I trial

First-line, PD-L1 TPS ≥50%

(KEYNOTE-024)
N/A

Showed superior overall

survival vs. chemotherapy

First-line, PD-L1 TPS ≥1%

(KEYNOTE-042)
N/A

Showed durable clinical benefit

vs. chemotherapy

Data from KEYNOTE-001, KEYNOTE-024, and KEYNOTE-042 clinical trials.[6][7][8][9]
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Adverse Event Profile SSGJ-707 (Monotherapy)
Pembrolizumab
(Monotherapy)

Treatment-Related Adverse

Events (TRAEs)

78.3% of patients experienced

TRAEs.[1][2][3][4]

A high percentage of patients

experience AEs (96.6% in a

pooled analysis).[10]

Grade ≥3 TRAEs 24.1% of patients.[1][2][3][4]

50.6% of patients experienced

Grade 3-5 AEs in a pooled

analysis.[10]

Most Common TRAEs

Hypercholesterolemia (18.1%),

hypertriglyceridemia (18.1%),

increased ALT (15.7%),

increased AST (15.7%).[1][2]

[3][4]

Fatigue, musculoskeletal pain,

decreased appetite, pruritus,

diarrhea, nausea, rash,

pyrexia, cough, dyspnea,

constipation, pain, and

abdominal pain.

TRAEs Leading to

Discontinuation
6% of patients.[1][2][3]

12.7% of patients in a pooled

analysis.[10]

Immune-Mediated AEs
Not specifically detailed in the

provided results.

Occurred in 23.7% of patients

in a pooled analysis, with 6.3%

being Grade 3-5.[10]

Mechanism of Action and Signaling Pathways
SSGJ-707's innovative design allows it to simultaneously engage two distinct and critical

pathways in cancer progression. By blocking the interaction between PD-1 on T-cells and its

ligand PD-L1 on tumor cells, SSGJ-707 restores the immune system's ability to recognize and

eliminate cancer cells.[11][12][13][14] Concurrently, its anti-VEGF component neutralizes

VEGF, a key signaling protein that promotes angiogenesis, the formation of new blood vessels

that supply tumors with essential nutrients.[15][16][17][18] This dual blockade is hypothesized

to create a more potent anti-tumor effect than targeting either pathway alone.

Pembrolizumab's mechanism is focused solely on the PD-1/PD-L1 axis. It is a highly selective

antibody that binds to the PD-1 receptor, preventing its interaction with PD-L1 and PD-L2.[19]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://ascopubs.org/doi/pdf/10.1200/JCO.2025.43.16_suppl.8543
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.8543
https://www.researchgate.net/publication/392306250_A_phase_II_trial_to_evaluate_the_safety_and_efficacy_of_SSGJ-707_a_bispecific_antibody_targeting_PD-1_and_VEGF_as_a_monotherapy_in_patients_with_advanced_NSCLC
https://www.bioworld.com/articles/721451-3sbio-revs-on-with-phase-ii-data-in-tight-pd-1-vegf-bispecific-race?v=preview
https://pubmed.ncbi.nlm.nih.gov/38295556/
https://ascopubs.org/doi/pdf/10.1200/JCO.2025.43.16_suppl.8543
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.8543
https://www.researchgate.net/publication/392306250_A_phase_II_trial_to_evaluate_the_safety_and_efficacy_of_SSGJ-707_a_bispecific_antibody_targeting_PD-1_and_VEGF_as_a_monotherapy_in_patients_with_advanced_NSCLC
https://www.bioworld.com/articles/721451-3sbio-revs-on-with-phase-ii-data-in-tight-pd-1-vegf-bispecific-race?v=preview
https://pubmed.ncbi.nlm.nih.gov/38295556/
https://ascopubs.org/doi/pdf/10.1200/JCO.2025.43.16_suppl.8543
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.8543
https://www.researchgate.net/publication/392306250_A_phase_II_trial_to_evaluate_the_safety_and_efficacy_of_SSGJ-707_a_bispecific_antibody_targeting_PD-1_and_VEGF_as_a_monotherapy_in_patients_with_advanced_NSCLC
https://www.bioworld.com/articles/721451-3sbio-revs-on-with-phase-ii-data-in-tight-pd-1-vegf-bispecific-race?v=preview
https://ascopubs.org/doi/pdf/10.1200/JCO.2025.43.16_suppl.8543
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.8543
https://www.researchgate.net/publication/392306250_A_phase_II_trial_to_evaluate_the_safety_and_efficacy_of_SSGJ-707_a_bispecific_antibody_targeting_PD-1_and_VEGF_as_a_monotherapy_in_patients_with_advanced_NSCLC
https://pubmed.ncbi.nlm.nih.gov/38295556/
https://pubmed.ncbi.nlm.nih.gov/38295556/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5584302/
https://www.mdpi.com/1422-0067/26/3/1235
https://www.scirp.org/journal/paperinformation?paperid=123571
https://www.creative-diagnostics.com/pd-1-pd-l1-signaling-pathway.htm
https://www.clinpgx.org/pathway/PA2032
https://pmc.ncbi.nlm.nih.gov/articles/PMC3411125/
https://www.thermofisher.com/us/en/home/life-science/antibodies/antibodies-learning-center/antibodies-resource-library/cell-signaling-pathways/vegf-family-ligands-receptor-interactions.html
https://www.cusabio.com/pathway/VEGF-signaling-pathway.html
https://go.drugbank.com/drugs/DB09037
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13441327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[20][21][22][23] This action releases the inhibition of the anti-tumor immune response, enabling

T-cells to effectively attack and destroy cancer cells.

Dual-targeting mechanism of SSGJ-707.

Single-target mechanism of Pembrolizumab.

Experimental Protocols
The clinical validation of both SSGJ-707 and Pembrolizumab relies on a set of standardized

assays to ensure data accuracy and reproducibility.

1. PD-L1 Expression Assessment by Immunohistochemistry (IHC)

Objective: To determine the percentage of tumor cells expressing PD-L1 (Tumor Proportion

Score - TPS) or the combined positive score (CPS) in some indications.

Methodology:

Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5

μm) are deparaffinized and rehydrated.

Antigen Retrieval: Heat-induced epitope retrieval is performed using a validated buffer

solution.

Staining: Slides are incubated with a primary antibody specific for PD-L1 (e.g., clones

22C3, 28-8, or SP263). This is followed by incubation with a secondary antibody and a

detection system (e.g., a polymer-based system with a chromogen like DAB).

Scoring: A trained pathologist evaluates the staining intensity and the percentage of

positive tumor cells to determine the TPS.

2. Tumor Response Evaluation with RECIST 1.1

Objective: To provide a standardized and objective assessment of tumor burden changes

during therapy.

Methodology:
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Baseline Assessment: At the start of the trial, all measurable lesions are identified and

their longest diameters are recorded using imaging techniques such as CT or MRI. The

sum of the diameters of all target lesions is calculated.

Follow-up Assessments: Imaging is repeated at predefined intervals (e.g., every 6-9

weeks).

Response Classification:

Complete Response (CR): Disappearance of all target lesions.

Partial Response (PR): At least a 30% decrease in the sum of diameters of target

lesions.

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target

lesions.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient

increase to qualify for PD.

3. Assessment of Treatment-Related Adverse Events (TRAEs)

Objective: To systematically collect and grade the severity of adverse events potentially

related to the study drug.

Methodology:

Data Collection: Adverse events are monitored and recorded at each study visit through

patient interviews, physical examinations, and laboratory tests.

Grading: The severity of adverse events is graded using the National Cancer Institute's

Common Terminology Criteria for Adverse Events (CTCAE). The scale ranges from Grade

1 (mild) to Grade 5 (death related to AE).

Attribution: The investigator assesses the likelihood that the adverse event is related to the

study treatment.
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Clinical trial experimental workflow.

Conclusion
SSGJ-707 has demonstrated a promising efficacy and manageable safety profile in early

clinical trials for advanced NSCLC, with notable overall response rates, particularly at the

10mg/kg Q3W dosage. Its dual mechanism of targeting both PD-1 and VEGF presents a novel

and potentially more comprehensive approach to cancer therapy compared to the single-

pathway inhibition of Pembrolizumab. While Pembrolizumab remains a well-established and
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effective standard of care, the high response rates observed with SSGJ-707, especially in

combination with chemotherapy, warrant further investigation in larger, randomized phase III

trials. The ongoing and future studies will be critical in defining the precise role of SSGJ-707 in

the evolving treatment paradigm for NSCLC. Researchers and clinicians should closely monitor

the maturing data from these trials to guide future therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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